5-fluoro-2-(1H-pyrazol-1-yl)aniline
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Description
Synthesis Analysis
The synthesis of fluorinated pyrazolines and related compounds has been a subject of several studies. One approach involves the use of in situ formed 1,2-diaza-1,3-dienes in formal [4 + 1]-annulation reactions with fluorinated sulfur ylides to produce 5-(trifluoromethyl)pyrazolines . Another method includes the reduction of 5-fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline using a Pd/C catalyst and hydrazine hydrate under microwave irradiation to prepare 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, which is a precursor for 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles . Additionally, the Schiff base of aniline derivatives has been synthesized by condensation reactions at room temperature .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques. For instance, the Schiff base aniline derivatives were characterized by IR, 1H NMR, Mass, and 13C NMR spectral analysis . Similarly, the structures of the newly synthesized 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles were identified by 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include annulation reactions , condensation reactions , and reduction reactions . The condensation reactions of 5-amino-1,3-disubstituted pyrazoles with fluorinated 1,3-diketones have also been studied, leading to the formation of 1H-pyrazolo[3,4-b]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the introduction of fluorine atoms can significantly affect the lipophilicity and metabolic stability of the compounds . The antimicrobial, antioxidant, and larvicidal activities of the synthesized compounds have been evaluated, with some showing marked activity . The corrosion inhibition property of 2-(1H-pyrazol-5-yl) aniline on Aluminium-2014 alloy in hydrochloric acid solution has been studied, indicating its potential as a corrosion inhibitor .
Scientific Research Applications
Antimicrobial Activity
5-Fluoro-2-(1H-Pyrazol-1-yl)aniline derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from it, including 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one, have shown excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).
Antifungal and Antibacterial Properties
Synthesized derivatives of 5-Fluoro-2-(1H-Pyrazol-1-yl)aniline demonstrate significant antifungal and antibacterial activities. These compounds were synthesized from ethyl 2-cyanoacetate, pyrazole aldehydes, and various nitrostyrenes, showing potential as fluorescence probes in biological imaging and as agents against microbial strains and dermatophyte fungi (Banoji, Angajala, Ravulapelly, & Vannada, 2022).
Cholinesterase Inhibitors
New spiro-pyrazolo[1,5-c]quinazoline derivatives of 5-Fluoro-2-(1H-Pyrazol-1-yl)aniline have been designed and evaluated as cholinesterase inhibitors. These compounds are promising in therapeutic applications for neurodegenerative disorders, including Alzheimer's disease (Gálvez et al., 2018).
Electroluminescence Application
N,N-Di(3-(1H-pyrazol-1-yl)phenyl)aniline, a derivative of 5-Fluoro-2-(1H-Pyrazol-1-yl)aniline, has been used in the synthesis of tetradentate bis-cyclometalated platinum complexes. These complexes demonstrate potential in electroluminescence applications, specifically in organic light-emitting diodes (OLEDs), due to their high emission intensity and long lifetimes (Vezzu et al., 2010).
Fluorescent Sensor for Fluoride Anion
A pyrazole-based fluorescent sensor incorporating 5-Fluoro-2-(1H-Pyrazol-1-yl)aniline exhibited high selectivity for fluoride detection over other anions. This sensor shows potential for use in biological and environmental monitoring (Yang et al., 2011).
properties
IUPAC Name |
5-fluoro-2-pyrazol-1-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDVVPYFPNQSLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-(1H-pyrazol-1-yl)aniline |
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